![molecular formula C17H18N2O3 B4413737 2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B4413737.png)
2-[(4-propoxybenzoyl)amino]benzamide
Übersicht
Beschreibung
2-[(4-propoxybenzoyl)amino]benzamide, also known as PBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PBA belongs to the class of benzamides, which are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- 2-[(4-propoxybenzoyl)amino]benzamide derivatives have been utilized in the synthesis of well-defined aramides and block copolymers. This process involves chain-growth polycondensation and has demonstrated the ability to produce aromatic polyamides with controlled molecular weight and low polydispersity. The resulting polymers show potential for various applications due to their unique structural and physical properties (Yokozawa et al., 2002).
Antioxidant and Antimicrobial Properties
- Research has shown that certain benzamide derivatives, including those related to this compound, exhibit significant antioxidant and antimicrobial activities. These properties are particularly observed in compounds synthesized from endophytic Streptomyces, which display effective scavenging of free radicals and inhibitory effects against various microbial strains (Yang et al., 2015).
Analytical and Biochemical Applications
- Benzamide derivatives, including this compound, are used in analytical chemistry, particularly in mass spectrometry for derivatization of N-linked carbohydrates. This application enhances the analytical capabilities for studying complex carbohydrate structures, providing valuable insights in glycobiology and related fields (Harvey, 2000).
Antifungal and Antitumor Activities
- Studies have reported that certain benzamide derivatives exhibit notable antifungal and antitumor properties. These compounds have been synthesized and evaluated for their efficacy against various fungal strains and cancer cell lines, demonstrating their potential as therapeutic agents in medical research (Narayana et al., 2004), (Bradshaw et al., 2002).
Electronic and Optical Properties
- Research into the electronic and optical properties of benzamide derivatives, similar to this compound, has been conducted. These studies focus on understanding the influence of solvent effects and molecular structure on the absorption and emissionproperties of these compounds. This research provides valuable insights for potential applications in materials science and photonics (Takara et al., 2009).
Coordination Chemistry and Magnetic Properties
- Benzamide derivatives are also used in the synthesis of coordination compounds, particularly in the formation of dinuclear manganese(III) complexes. These complexes are studied for their structural and magnetic properties, contributing to the field of coordination chemistry and materials science (Stoicescu et al., 2007).
Anti-inflammatory and Antihypoxic Effects
- Certain benzamides have been synthesized and evaluated for their potential anti-inflammatory and antihypoxic properties. These compounds are explored for their physiological effects and potential applications in medical research and drug development (Bakibaev et al., 1994).
Eigenschaften
IUPAC Name |
2-[(4-propoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-11-22-13-9-7-12(8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQPQWRABGGGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



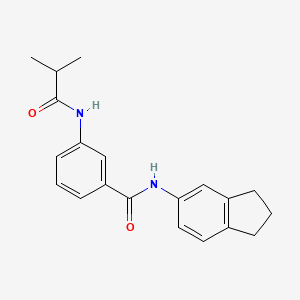
![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
![N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)
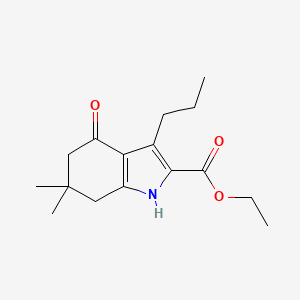
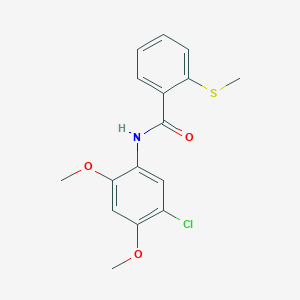
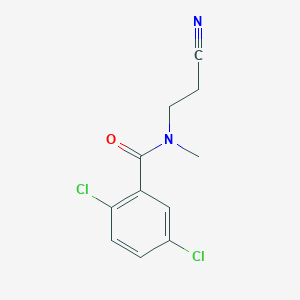
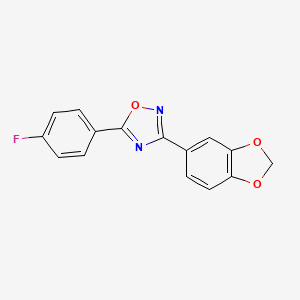
![4-[(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B4413738.png)
![methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)
![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)
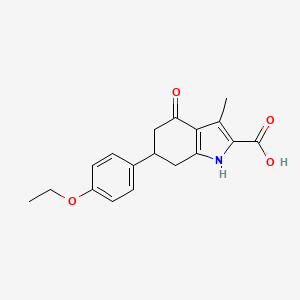
![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4413763.png)
![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)